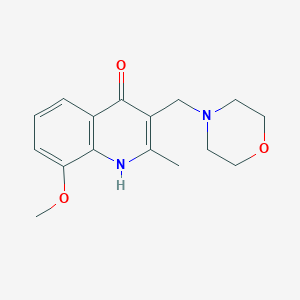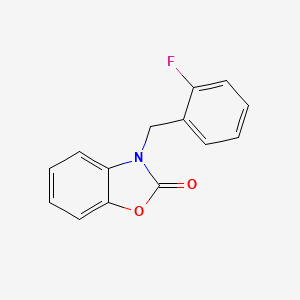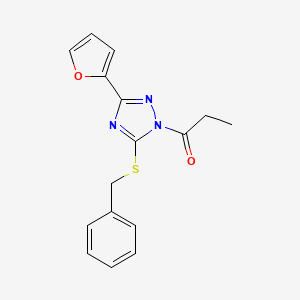
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone, also known as MMQO, is a synthetic compound that has been widely used in scientific research. MMQO belongs to the quinoline family and has been shown to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is not fully understood. It has been suggested that 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone exerts its biological activities through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation.
Biochemical and Physiological Effects:
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been shown to possess antidepressant properties by increasing the levels of serotonin and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is its wide range of biological activities, which makes it a useful tool in various scientific research fields. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is also relatively easy to synthesize and can be obtained in high purity. However, one of the major limitations of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone. One potential direction is the development of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone analogs with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanism of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone's biological activities. Finally, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be used as a tool for the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is a synthetic compound that has been widely used in scientific research due to its various biological activities. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone possesses antitumor, anti-inflammatory, and antidepressant properties and has been used as a fluorescent probe for the detection of metal ions in biological samples. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has several advantages and limitations for lab experiments and has several future directions for research.
Synthesemethoden
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be synthesized through a multi-step process involving the reaction of 2-methylquinoline with formaldehyde and morpholine. The final product is obtained through a condensation reaction with 8-methoxy-2-methyl-3-quinolinecarbaldehyde. The purity of the synthesized 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been extensively used in scientific research due to its various biological activities. It has been shown to possess antitumor, anti-inflammatory, and antidepressant properties. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-13(10-18-6-8-21-9-7-18)16(19)12-4-3-5-14(20-2)15(12)17-11/h3-5H,6-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZXCSURQHLZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)

![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)

![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)



![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)
![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)

